molecular formula C23H29N3O2S B2823468 N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-21-0

N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2823468
CAS No.: 898424-21-0
M. Wt: 411.56
InChI Key: UVKDYISWGLLIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a recognized potent and selective small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK) [https://www.nature.com/articles/s41598-019-51332-4]. TNIK has emerged as a critical node in the Wnt/β-catenin signaling cascade, where it acts to activate the T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, ultimately driving the expression of genes central to cell proliferation and stemness [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5850650/]. Its primary research value lies in probing the oncogenic functions of dysregulated Wnt signaling, which is a hallmark of colorectal cancers and other malignancies. By selectively inhibiting TNIK, this compound effectively suppresses the transcriptional activity of β-catenin, offering a targeted strategy to investigate cancer cell viability, self-renewal, and tumorigenesis in preclinical models. Consequently, it serves as a vital chemical tool for dissecting TNIK-specific biology within the broader Wnt pathway and for validating TNIK as a promising therapeutic target for anticancer drug discovery.

Properties

IUPAC Name

N'-cycloheptyl-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c27-22(23(28)25-18-9-3-1-2-4-10-18)24-16-20(21-12-7-15-29-21)26-14-13-17-8-5-6-11-19(17)26/h5-8,11-12,15,18,20H,1-4,9-10,13-14,16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKDYISWGLLIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide and related oxalamides or thiophene/indole-containing analogs:

Compound Name Key Structural Features Reported Properties/Applications References
This compound Cycloheptyl, indoline-thiophene hybrid ethyl chain Hypothesized applications in flavoring/fragrance; no direct safety/toxicology data available.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,4-Dimethoxybenzyl, pyridin-2-yl ethyl Flavoring agent with NOEL = 100 mg/kg bw/day in rats; high safety margin (>33 million) .
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl, pyridin-2-yl ethyl Structurally related to above; similar metabolic pathways and safety profile .
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,3-Dimethoxybenzyl, pyridin-2-yl ethyl Pharmacokinetic study available; rapid absorption and hepatic metabolism noted .
Rotigotine Hydrochloride Thiophen-2-yl ethylamine derivatives (non-oxalamide) Dopamine agonist; clinical use in Parkinson’s disease; highlights bioactivity of thiophene motifs .

Key Comparative Insights

Thiophen-2-yl and indolin-1-yl groups introduce aromaticity and polarizability, which may favor receptor binding compared to simpler pyridyl or methoxy groups .

Metabolic and Safety Profiles: Methoxybenzyl-substituted oxalamides (e.g., N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) exhibit well-characterized NOEL values (100 mg/kg bw/day) and low human exposure thresholds, suggesting a robust safety margin . The absence of methoxy or pyridyl groups in the target compound implies divergent metabolic pathways, possibly involving cytochrome P450-mediated oxidation of the indoline or thiophene moieties .

Functional Applications: Oxalamides with methoxybenzyl groups are validated as flavoring agents, while the target compound’s structural complexity may limit such applications without further toxicological evaluation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of indoline and thiophene derivatives, followed by oxalamide bond formation using oxalyl chloride or diethyl oxalate under anhydrous conditions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
  • One-pot synthesis : Optimize temperature (60–80°C), solvent (DMF or THF), and stoichiometric ratios (1:1.2 for amine/oxalic acid derivatives) to reduce by-products. Use catalytic triethylamine for efficient coupling .
  • Yield optimization : Monitor reaction progress via TLC, and employ recrystallization (ethanol/water) for final purification. Typical yields range from 45–65% depending on stepwise control .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • NMR :

  • 1H NMR : Identify indoline protons (δ 6.8–7.2 ppm aromatic), thiophene protons (δ 7.3–7.5 ppm), and cycloheptyl CH2 groups (δ 1.4–1.8 ppm). Integration ratios validate substituent stoichiometry .
  • 13C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and thiophene/indoline aromatic carbons (δ 120–140 ppm) .
    • IR : Detect oxalamide C=O stretches (1640–1680 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
    • Mass spectrometry : ESI-MS or HRMS to verify molecular ion peak (e.g., [M+H]+ at m/z 412.2) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) for this compound?

  • Approach :

  • Comparative assays : Replicate studies under standardized conditions (e.g., ATP concentration, pH) to isolate confounding variables. Use positive controls (e.g., known kinase inhibitors) to calibrate activity .
  • Structural validation : Confirm compound purity (>95% via HPLC) and stereochemistry (via SC-XRD) to rule out batch variability .
  • Computational modeling : Perform molecular dynamics simulations to assess binding stability with divergent targets (e.g., kinases vs. GPCRs). Compare docking scores (AutoDock Vina) and binding poses .

Q. How does modifying substituents (e.g., cycloheptyl vs. aryl groups) impact structure-activity relationships (SAR) in pharmacological studies?

  • Methodology :

  • Analog synthesis : Replace cycloheptyl with phenyl, isopropyl, or heterocyclic groups. Assess solubility (logP via shake-flask method) and membrane permeability (Caco-2 assays) .
  • Bioactivity profiling : Test analogs against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Corporate IC50 values and selectivity indices .
  • Thermodynamic analysis : Measure binding enthalpy (ITC) to quantify substituent effects on target affinity .

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refinement resolve structural ambiguities in this compound?

  • Protocol :

  • Crystallization : Grow crystals via vapor diffusion (ethanol/dichloromethane) at 4°C. Optimize crystal size (>0.2 mm) for data collection .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. Collect >98% completeness to 0.8 Å resolution .
  • Refinement (SHELXL) :
  • Assign anisotropic displacement parameters for non-H atoms.
  • Validate hydrogen bonding (e.g., N-H···O=C interactions) and torsional angles (e.g., thiophene-indoline dihedral) .
  • Output : Final R1 < 5%, wR2 < 12% for high-confidence models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.